![molecular formula C12H22FNO4 B13498816 (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group on a hexanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Fluorination: Introduction of the fluorine atom can be achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST).
Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Formation of Hexanoic Acid Backbone: The hexanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of protective groups and selective reagents is crucial to avoid side reactions and achieve the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azides or thiol-substituted compounds.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
- Utilized in the synthesis of peptide analogs for biological research.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry:
- Used in the production of specialty chemicals and intermediates for pharmaceuticals.
- Employed in the development of new materials with specific properties.
作用机制
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and the fluorine atom can influence the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target.
相似化合物的比较
tert-Butyl carbamate: Shares the Boc protecting group but lacks the fluorine and methyl groups.
5-Fluoro-2-methylhexanoic acid: Contains the fluorine and methyl groups but lacks the Boc protecting group.
N-Boc-hydroxylamine: Contains the Boc protecting group but differs in the rest of the structure.
Uniqueness:
- The combination of the Boc protecting group, fluorine atom, and methyl group on a hexanoic acid backbone makes (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid unique.
- Its structural features provide specific reactivity and binding properties that are not found in similar compounds.
This detailed article provides a comprehensive overview of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H22FNO4 |
|---|---|
分子量 |
263.31 g/mol |
IUPAC 名称 |
(2S)-5-fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H22FNO4/c1-11(2,3)18-10(17)14-8(9(15)16)6-7-12(4,5)13/h8H,6-7H2,1-5H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
InChI 键 |
DTYYSSYVARIMHT-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(C)(C)F)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC(C)(C)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


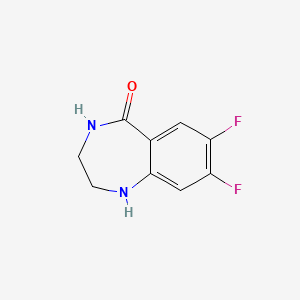
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
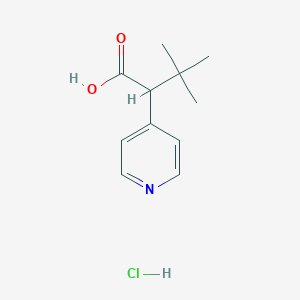
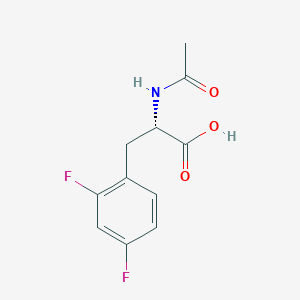
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
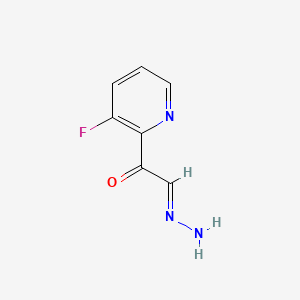
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
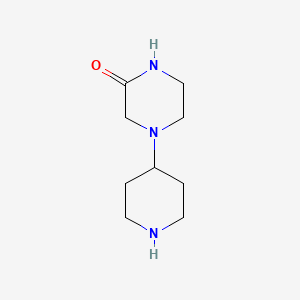
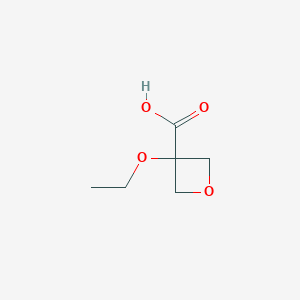
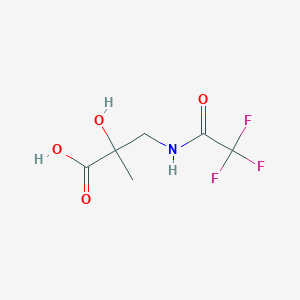
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
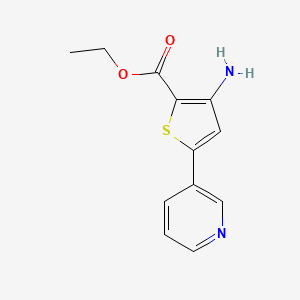
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
